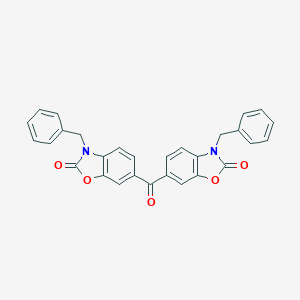
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and agriculture. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. In vitro studies have shown that the compound has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In vivo studies have shown that the compound can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
One advantage of using 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a potentially useful tool for studying these areas of research. However, one limitation is that the compound is relatively new and has not been extensively studied in vivo. Further research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for research on 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole. One area of research is to further investigate its potential use as a fluorescent probe for detecting metal ions. Another area of research is to study its potential as a fungicide and insecticide in agriculture. Additionally, more research is needed to understand the mechanism of action of the compound and its potential applications in medicine. Further studies are also needed to determine its toxicity and safety in vivo.
合成法
The synthesis of 2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole involves the reaction of 4-methoxyphenyl hydrazine with 3-methyl-2-butenethiol in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with acetic anhydride to give the final compound. This synthesis method has been reported in several research articles and has been optimized for higher yields.
科学的研究の応用
2-(4-Methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicine and agriculture. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been tested as a potential fungicide and insecticide. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions.
特性
分子式 |
C14H16N2O2S |
|---|---|
分子量 |
276.36 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-5-(3-methylbut-2-enylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H16N2O2S/c1-10(2)8-9-19-14-16-15-13(18-14)11-4-6-12(17-3)7-5-11/h4-8H,9H2,1-3H3 |
InChIキー |
YCCSMYOMZGNIOJ-UHFFFAOYSA-N |
SMILES |
CC(=CCSC1=NN=C(O1)C2=CC=C(C=C2)OC)C |
正規SMILES |
CC(=CCSC1=NN=C(O1)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)


![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)



![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
